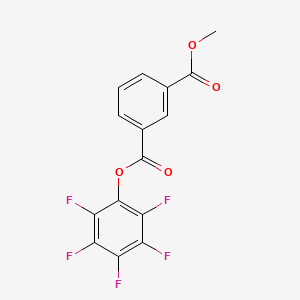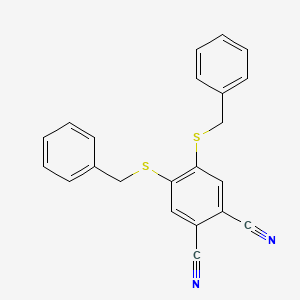![molecular formula C17H14NO5- B14247704 {8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate CAS No. 189937-05-1](/img/structure/B14247704.png)
{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core substituted with methoxycarbonyl and prop-2-yn-1-yl groups. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the methoxycarbonyl and prop-2-yn-1-yl groups through nucleophilic substitution and esterification reactions. The final step involves the formation of the carbonate ester linkage under mild conditions using a carbonate source such as dimethyl carbonate.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohols or amines depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols or amines.
Applications De Recherche Scientifique
{8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which {8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds such as naphthoquinones and naphthylamines share structural similarities with {8-[(Methoxycarbonyl)(prop-2-yn-1-yl)amino]naphthalen-2-yl}methyl carbonate.
Carbonate esters: Other carbonate esters, like dimethyl carbonate and diethyl carbonate, have comparable functional groups.
Uniqueness
What sets this compound apart is its combination of a naphthalene core with methoxycarbonyl and prop-2-yn-1-yl groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various research fields highlight its distinctiveness.
Propriétés
Numéro CAS |
189937-05-1 |
|---|---|
Formule moléculaire |
C17H14NO5- |
Poids moléculaire |
312.30 g/mol |
Nom IUPAC |
[8-[methoxycarbonyl(prop-2-ynyl)amino]naphthalen-2-yl]methyl carbonate |
InChI |
InChI=1S/C17H15NO5/c1-3-9-18(16(19)22-2)15-6-4-5-13-8-7-12(10-14(13)15)11-23-17(20)21/h1,4-8,10H,9,11H2,2H3,(H,20,21)/p-1 |
Clé InChI |
JFKDNFVAHVTFBE-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)N(CC#C)C1=CC=CC2=C1C=C(C=C2)COC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


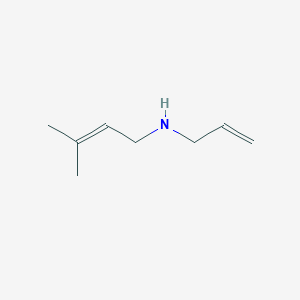

![Silane, trimethyl[(2-pentyl-1-cyclopenten-1-yl)oxy]-](/img/structure/B14247634.png)
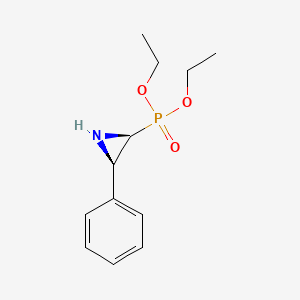

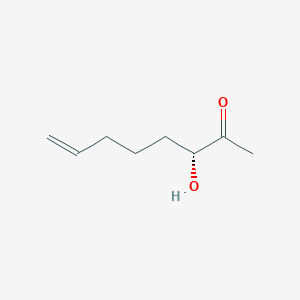
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
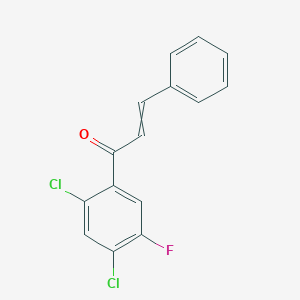
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
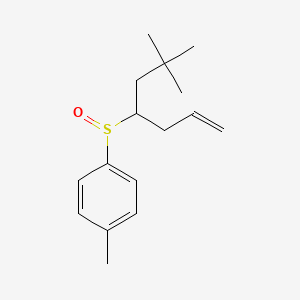
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
